Pivalato de flumetasona

Descripción general

Descripción

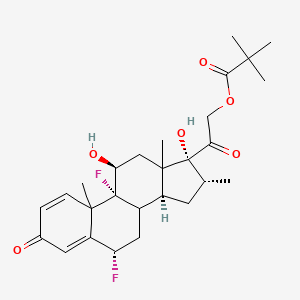

El pivalato de flumetasone es un corticosteroide glucocorticoide sintético y un éster de corticosteroide. Es el éster 21-acetato de flumetasone. Este compuesto es conocido por sus propiedades antiinflamatorias, antipruriginosas y vasoconstrictoras, lo que lo hace útil en diversas aplicaciones médicas .

Aplicaciones Científicas De Investigación

El pivalato de flumetasone tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo en estudios de unión y actividad del receptor de glucocorticoides.

Biología: Investigado por sus efectos en los procesos celulares y la expresión génica.

Medicina: Se aplica en el tratamiento de afecciones inflamatorias y alérgicas, así como en dermatología por sus propiedades antiinflamatorias.

Industria: Utilizado en la formulación de cremas y ungüentos tópicos por sus efectos terapéuticos

Mecanismo De Acción

El pivalato de flumetasone ejerce sus efectos al unirse a los receptores de glucocorticoides en el citoplasma. Esta unión lleva a la activación o represión de genes específicos involucrados en las respuestas inflamatorias e inmunitarias. El compuesto disminuye la función del sistema linfático, reduce las concentraciones de inmunoglobulinas y complemento, e interfiere con la unión antígeno-anticuerpo .

Análisis Bioquímico

Biochemical Properties

Flumethasone pivalate plays a significant role in biochemical reactions due to its corticosteroid nature. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with glucocorticoid receptors, where flumethasone pivalate acts as an agonist . This interaction leads to the activation or repression of specific genes involved in inflammatory responses. Additionally, flumethasone pivalate inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Cellular Effects

Flumethasone pivalate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, flumethasone pivalate suppresses the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation . It also affects keratinocytes by inhibiting their proliferation and promoting differentiation, which is beneficial in treating hyperproliferative skin disorders . Furthermore, flumethasone pivalate can modulate the activity of fibroblasts, reducing collagen synthesis and preventing excessive scar formation .

Molecular Mechanism

The molecular mechanism of flumethasone pivalate involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA . This interaction leads to the transcriptional activation or repression of target genes involved in inflammatory and immune responses. Flumethasone pivalate also inhibits the activity of phospholipase A2 and other enzymes involved in the biosynthesis of pro-inflammatory mediators . Additionally, it induces the expression of anti-inflammatory proteins such as lipocortins, which further contribute to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of flumethasone pivalate can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that flumethasone pivalate maintains its anti-inflammatory activity for extended periods when stored under appropriate conditions . Prolonged exposure to light and heat can lead to degradation and reduced efficacy . In vitro and in vivo studies have demonstrated that flumethasone pivalate can exert long-term effects on cellular function, including sustained suppression of inflammatory responses and modulation of gene expression .

Dosage Effects in Animal Models

The effects of flumethasone pivalate vary with different dosages in animal models. At low doses, flumethasone pivalate effectively reduces inflammation and alleviates symptoms of skin disorders without causing significant adverse effects . At high doses, it can lead to toxic effects such as skin thinning, delayed wound healing, and suppression of the hypothalamic-pituitary-adrenal axis . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can result in adverse effects .

Metabolic Pathways

Flumethasone pivalate is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolic process involves hydroxylation and reduction reactions, leading to the formation of inactive metabolites that are excreted via the kidneys . Flumethasone pivalate can also affect metabolic flux by modulating the levels of certain metabolites involved in inflammatory and immune responses .

Transport and Distribution

Flumethasone pivalate is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Once inside the cell, it binds to glucocorticoid receptors and is transported to the nucleus . Flumethasone pivalate can also interact with specific transporters and binding proteins that facilitate its distribution to target tissues . The localization and accumulation of flumethasone pivalate in inflamed tissues contribute to its therapeutic effects .

Subcellular Localization

The subcellular localization of flumethasone pivalate is primarily in the cytoplasm and nucleus. Upon entering the cell, flumethasone pivalate binds to glucocorticoid receptors in the cytoplasm . The receptor-ligand complex then translocates to the nucleus, where it exerts its effects on gene expression . Flumethasone pivalate may also undergo post-translational modifications that influence its activity and function within specific cellular compartments . The targeting signals and interactions with other proteins play a crucial role in directing flumethasone pivalate to its site of action .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El pivalato de flumetasone se sintetiza mediante la esterificación de flumetasone con ácido piválico. La reacción típicamente implica el uso de un catalizador y un solvente adecuados bajo condiciones controladas de temperatura y presión para asegurar un alto rendimiento y pureza .

Métodos de Producción Industrial

En entornos industriales, la producción de pivalato de flumetasone implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas. El producto se purifica luego mediante técnicas cromatográficas para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El pivalato de flumetasone experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: La adición de hidrógeno o la eliminación de oxígeno, lo que resulta en productos reducidos.

Sustitución: Reemplazo de un grupo funcional por otro, a menudo utilizando reactivos y condiciones específicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Comparación Con Compuestos Similares

Compuestos Similares

Flumetasone: El compuesto principal del pivalato de flumetasone, utilizado en aplicaciones médicas similares.

Betametasona: Otro glucocorticoide con propiedades antiinflamatorias similares.

Dexametasona: Conocido por sus potentes efectos antiinflamatorios e inmunosupresores.

Singularidad

El pivalato de flumetasone es único debido a su forma esterificada, que mejora su estabilidad y localiza su acción antiinflamatoria en el sitio de aplicación. Esta propiedad lo hace particularmente eficaz en formulaciones tópicas .

Propiedades

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRMHDSINXPDHB-OJAGFMMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.07e-02 g/L | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2002-29-1 | |

| Record name | Flumethasone pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumethasone pivalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumetasone 21-pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMETHASONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DV09X6F21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 °C (base only) | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

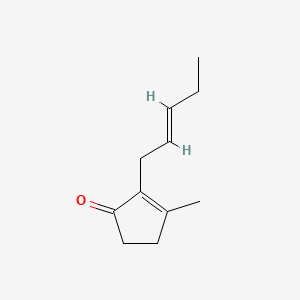

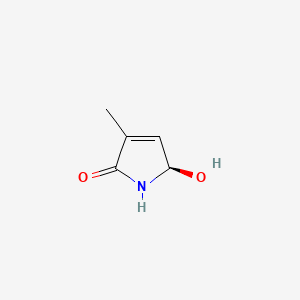

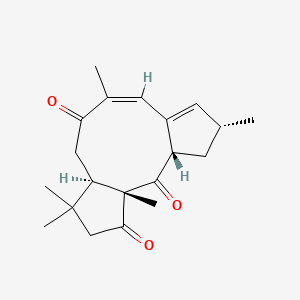

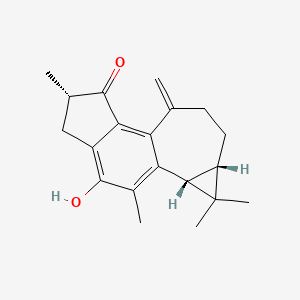

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does flumethasone pivalate exert its anti-inflammatory effects?

A: Flumethasone pivalate, like other glucocorticoids, binds to specific glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the formation of a complex that translocates to the nucleus and interacts with DNA, modulating the transcription of various genes involved in inflammation. This results in the inhibition of pro-inflammatory mediators like prostaglandins and leukotrienes, and the suppression of inflammatory cell migration and activity. [, ]

Q2: What is the molecular formula and weight of flumethasone pivalate?

A: The molecular formula of flumethasone pivalate is C27H36F2O6, and its molecular weight is 494.57 g/mol. [, ]

Q3: Are there any spectroscopic methods used to characterize flumethasone pivalate?

A: Yes, high-pressure liquid chromatography (HPLC) is commonly employed for the specific and rapid assay of flumethasone pivalate in creams and ointments. [] Additionally, UV spectrophotometry has been used for its quantification, particularly in combination with clioquinol. []

Q4: How stable is flumethasone pivalate in different formulations?

A: Research suggests that flumethasone pivalate exhibits good stability in various topical formulations, including creams, ointments, and lotions. [, ] The specific excipients used in the formulation can influence its stability.

Q5: What formulation strategies are employed to enhance the stability or delivery of flumethasone pivalate?

A: The incorporation of flumethasone pivalate into a paste formulation containing titanium dioxide as a colloidal powder has been shown to enhance its efficacy, potentially due to improved stability and drug delivery. []

Q6: What is known about the absorption of flumethasone pivalate after topical application?

A: While generally considered a topical corticosteroid with limited systemic absorption, studies have shown that flumethasone pivalate can be absorbed systemically, particularly when applied under occlusive dressings or to large areas of damaged skin. [, ]

Q7: Can topical flumethasone pivalate lead to adrenocortical suppression?

A: While some studies suggest a low risk of adrenal suppression, research has demonstrated that applying flumethasone pivalate cream (0.03%) under occlusive dressings to the entire body can lead to adrenocortical suppression in patients with severe exfoliative dermatitis. [] Similarly, a study on infants with seborrheic dermatitis treated with flumethasone pivalate 0.02% showed a significant decrease in mean plasma cortisol levels, highlighting the possibility of pituitary/adrenocortical inhibition. []

Q8: What dermatological conditions is flumethasone pivalate used to treat?

A: Flumethasone pivalate is indicated for the treatment of various corticosteroid-responsive dermatoses, including eczema, atopic dermatitis, psoriasis, and seborrheic dermatitis in infants. [, , , ]

Q9: How does the efficacy of flumethasone pivalate compare to other topical corticosteroids?

A: Clinical trials comparing flumethasone pivalate with other topical corticosteroids like betamethasone dipropionate, fluocinolone acetonide, and hydrocortisone have shown varying results. Some studies demonstrated superior efficacy of flumethasone pivalate, while others indicated comparable or slightly lower efficacy. [, , , ]

Q10: What is the efficacy of flumethasone pivalate combined with other agents?

A: Combining flumethasone pivalate with clioquinol, an antibacterial and antifungal agent, has shown effectiveness in treating various skin conditions, including otitis externa and inflammatory dermatoses complicated by bacterial or fungal infections. [, , ] Similarly, a combination with salicylic acid proved beneficial in treating psoriasis, possibly due to the combined anti-inflammatory, squamolytic, and keratoplastic actions. []

Q11: What are the potential adverse effects of flumethasone pivalate?

A: As with other topical corticosteroids, prolonged or excessive use of flumethasone pivalate can lead to local side effects such as skin atrophy, telangiectasia, hypopigmentation, and striae. [, ]

Q12: Are there any reported cases of allergic contact dermatitis caused by flumethasone pivalate?

A: Yes, although rare, allergic contact dermatitis to flumethasone pivalate has been reported. []

Q13: How is flumethasone pivalate quantified in pharmaceutical formulations?

A: High-performance liquid chromatography (HPLC) is commonly employed for the quantification of flumethasone pivalate in creams and ointments, ensuring quality control and compliance with regulatory standards. [, , ]

Q14: What other analytical techniques are used to characterize flumethasone pivalate?

A: Thin-layer chromatography (TLC) is used as a simple and cost-effective method for the qualitative analysis of flumethasone pivalate in creams. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)